molecular formula C6H8F3NO B8184693 5-(Trifluoromethyl)piperidin-3-one

5-(Trifluoromethyl)piperidin-3-one

Cat. No.: B8184693
M. Wt: 167.13 g/mol
InChI Key: IXZOVEFXMXSWIB-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)piperidin-3-one is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group at the 5-position and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)piperidin-3-one typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method involves the reaction of a suitable piperidine derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction of a piperidine derivative with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)piperidin-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)piperidin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)piperidin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)piperidine: Lacks the ketone group, resulting in different reactivity and applications.

    3-(Trifluoromethyl)piperidin-2-one: Similar structure but with the ketone group at a different position, leading to distinct chemical properties.

Uniqueness

5-(Trifluoromethyl)piperidin-3-one is unique due to the presence of both the trifluoromethyl group and the ketone group, which confer specific chemical reactivity and potential biological activities that are not observed in its analogs .

Properties

IUPAC Name

5-(trifluoromethyl)piperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOVEFXMXSWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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